molecular formula C12H24N2O2 B8738028 3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester

3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester

Cat. No. B8738028
M. Wt: 228.33 g/mol
InChI Key: XKLDSRDAJRHFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H24N2O2 and its molecular weight is 228.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3,4,5-Trimethylpiperazine-1-carboxylic acid tert-butyl ester

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 3,4,5-trimethylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-9-7-14(8-10(2)13(9)6)11(15)16-12(3,4)5/h9-10H,7-8H2,1-6H3

InChI Key

XKLDSRDAJRHFIY-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1C)C)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dimethylpiperazine-1-carboxylic acid tert-butyl ester (3.31 g) obtained from Referential Example 87 was dissolved in methanol (50 mL). To the resultant solution, 10% palladium-carbon (0.504 g), 35% aqueous formalin (1.85 mL), and 1M HCl in ethanol (15.4 mL) were added at room temperature, and the mixture was stirred in a hydrogen atmosphere for 19 hours. 10% Palladium-carbon (0.95 g), 35% aqueous formalin (1.8 mL), and 1M HCl-ethanol (15 mL) were added thereto, followed by stirring in a hydrogen atmosphere for 23 hours. After the system was purged with nitrogen, the resultant mixture was neutralized through addition of the aqueous sodium hydroxide, and insoluble matter was removed by filtration. The filtrate was brought to dryness under reduced pressure. The residue was purified through silica gel column chromatography (chloroform−7N ammonia/methanol), to thereby give the title compound as an oily product (2.28 g, 65%).
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
HCl ethanol
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Palladium-carbon
Quantity
0.95 g
Type
catalyst
Reaction Step Two
Quantity
3.31 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.85 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
15.4 mL
Type
solvent
Reaction Step Four
Name
palladium-carbon
Quantity
0.504 g
Type
catalyst
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

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